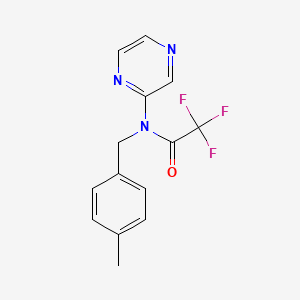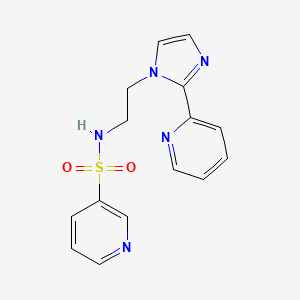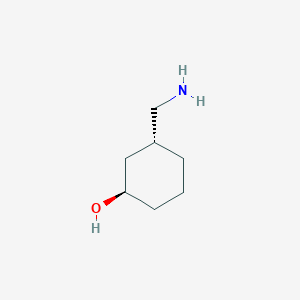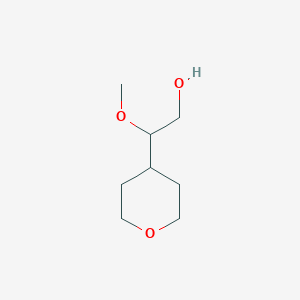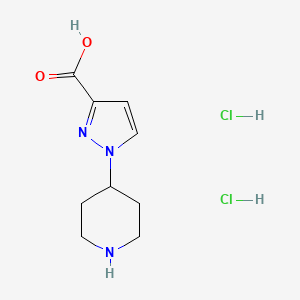
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is a synthetic compound that features a piperidine ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrazole moieties makes it a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Similar compounds containing a piperidine moiety have been found to target proteins such as serine/threonine-protein kinase b-raf .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Comparison: Compared to these similar compounds, 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride is unique due to the presence of both piperidine and pyrazole rings. This dual functionality allows for a broader range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHBNPHLXQIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)
![methyl 4-{[2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2603425.png)
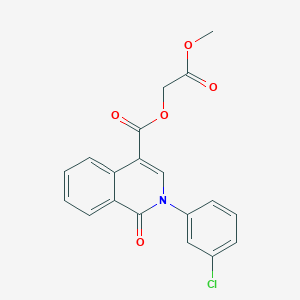
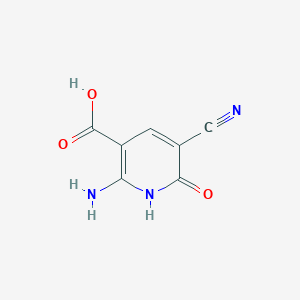
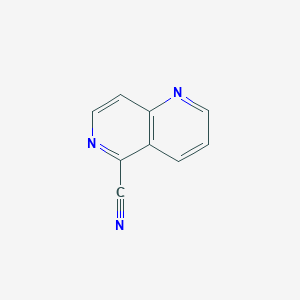
![(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)
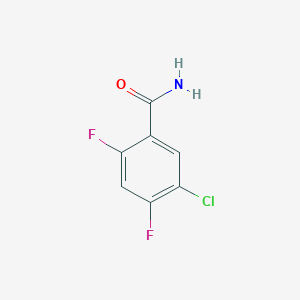
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE](/img/structure/B2603432.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)
